2-(Thian-3-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(thian-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
LGSUFDYCUQIUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCSC1)C(=O)O |
Origin of Product |
United States |
Derivatization and Chemical Transformations of 2 Thian 3 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that serves as a precursor for numerous derivatives through well-established synthetic protocols.
Esterification: The conversion of 2-(Thian-3-yl)propanoic acid to its corresponding esters can be readily achieved. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This is a reversible equilibrium-driven process. To favor the formation of the ester, the reaction is often carried out using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com For instance, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 2-(thian-3-yl)propanoate. chemguide.co.uk The reactivity of the alcohol influences the reaction rate, with primary alcohols reacting fastest. ceon.rs
Amidation: The carboxylic acid can also be converted into amides by reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction requires high temperatures to drive off water, which can be harsh for some substrates. More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions. mdpi.com Activating agents like carbodiimides (e.g., DCC, EDC) or reagents that form a mixed anhydride (B1165640) intermediate are frequently employed. researchgate.net Another approach involves the use of reagents like Woodward's reagent K, which activates the carboxylate to form an amide bond upon reaction with an amine. nih.gov
The following table summarizes common esterification and amidation reactions.
| Reaction | Reactant | Reagent(s)/Catalyst(s) | Conditions | Expected Product |
| Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst) | Heat, often with water removal | Ethyl 2-(thian-3-yl)propanoate |
| Amidation | Amine (e.g., Benzylamine) | EDC, HOBt | Room Temperature | N-Benzyl-2-(thian-3-yl)propanamide |
| Amidation | Ammonia | High Temperature | Heat | 2-(Thian-3-yl)propanamide |
Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). docbrown.info Therefore, powerful reducing agents are required for their conversion to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this transformation. docbrown.infochemguide.co.uk The reaction is typically carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.uk This process would convert this compound into 2-(Thian-3-yl)propan-1-ol. Catalytic hydrosilylation, using a manganese(I) catalyst and a silane (B1218182) like phenylsilane (B129415) (PhSiH₃), also provides a method for reducing carboxylic acids to alcohols under milder conditions. nih.govresearchgate.net
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction cannot be stopped at the aldehyde stage using powerful reducing agents like LiAlH₄. chemguide.co.uk This conversion typically requires a multi-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. This derivative can then be reduced to the aldehyde using a less reactive hydride reagent that will not reduce the aldehyde further, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).
| Reaction | Reagent(s) | Solvent | Conditions | Expected Product |
| Reduction to Alcohol | 1. LiAlH₄ 2. H₃O⁺ | Dry Ether or THF | Room Temperature, followed by workup | 2-(Thian-3-yl)propan-1-ol |
| Reduction to Alcohol | PhSiH₃, [MnBr(CO)₅] (cat.) | 2-MTHF | Heat | 2-(Thian-3-yl)propan-1-ol |
| Reduction to Aldehyde (via Acid Chloride) | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | Varies | Sequential reaction steps | 2-(Thian-3-yl)propanal |
Acid Chlorides: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acid chloride. This is a key step for synthesizing other derivatives like esters, amides, and anhydrides under very mild conditions. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). commonorganicchemistry.comchemguide.co.uk The reaction with thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uklibretexts.org
Anhydrides: Acid anhydrides can be formed from carboxylic acids. Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common laboratory method for producing both symmetrical and mixed anhydrides involves the reaction of a carboxylate salt with an acid chloride. wikipedia.org For example, sodium 2-(thian-3-yl)propanoate could be reacted with 2-(thian-3-yl)propanoyl chloride to yield the corresponding symmetric anhydride.
| Reaction | Reagent(s) | Byproducts | Expected Product |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | SO₂, HCl | 2-(Thian-3-yl)propanoyl chloride |
| Acid Chloride Formation | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | 2-(Thian-3-yl)propanoyl chloride |
| Anhydride Formation | P₄O₁₀ (Dehydrating Agent) | H₂O (removed) | 2-(Thian-3-yl)propanoic anhydride |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H and ¹³C NMR spectra of 2-(Thian-3-yl)propanoic acid reveal distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.
Proton (¹H) NMR: In the ¹H NMR spectrum, the protons of the thiane (B73995) ring typically appear as a complex multiplet in the range of δ 1.5–2.8 ppm. vulcanchem.com The methine proton (CH) adjacent to the carboxylic acid group is observed as a doublet at approximately δ 3.1–3.3 ppm, with a coupling constant (J) of about 6.5 Hz. vulcanchem.com The carboxylic acid proton (OH) presents as a broad singlet at a significantly downfield shift, often above δ 10 ppm, due to its acidic nature.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, resonating far downfield between δ 174–176 ppm. vulcanchem.com The carbons of the saturated thiane ring appear in the upfield region, typically from δ 25–45 ppm. vulcanchem.com The remaining carbons of the propanoic acid side chain, including the methine and methyl carbons, have characteristic shifts influenced by their proximity to the electron-withdrawing carboxylic group and the sulfur-containing ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |
|---|---|---|---|
| ¹H | > 10.0 | Broad Singlet | Carboxylic Acid (COOH) |
| ¹H | 3.1 – 3.3 | Doublet | Methine (CH) adjacent to COOH |
| ¹H | 1.5 – 2.8 | Multiplet | Thiane Ring Protons (CH₂) |
| ¹H | ~1.2 | Doublet | Methyl (CH₃) |
| ¹³C | 174 – 176 | Singlet | Carbonyl (COOH) |
| ¹³C | 25 – 45 | - | Thiane Ring Carbons (CH, CH₂) |
| ¹³C | ~40-50 | - | Methine (CH) |
| ¹³C | ~15-20 | - | Methyl (CH₃) |
While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would show correlations between the methine proton of the side chain and the adjacent methyl protons, as well as with the proton at the C3 position of the thiane ring. It would also map the connectivity between all the coupled protons within the thiane ring itself. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking its ¹H and ¹³C chemical shifts. emerypharma.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is critical for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. For instance, HMBC would show a correlation from the methyl protons to the carbonyl carbon, confirming the propanoic acid structure. It would also link the protons on the thiane ring to adjacent carbons, verifying the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It is particularly useful for determining stereochemistry. In this compound, NOESY could reveal the relative orientation of the propanoic acid substituent (axial vs. equatorial) on the thiane ring by showing correlations between the side chain protons and specific protons on the ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present.
The IR spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and alkane-like structural features.
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. docbrown.infodocbrown.info
C-H Stretch: Absorptions from the C-H stretching vibrations of the thiane ring and propanoic acid side chain are expected just below 3000 cm⁻¹.
C=O Stretch: A very strong and sharp absorption peak, characteristic of the carbonyl group in a carboxylic acid, should appear around 1700–1725 cm⁻¹. docbrown.info
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions from C-O stretching, O-H bending, and various C-C and C-S skeletal vibrations that are unique to the molecule. docbrown.info
Table 2: Predicted Principal IR Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 2975 - 2845 | Medium | C-H Stretch | Alkyl (Ring and Chain) |
| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1400 | Medium | C-O-H Bend | Carboxylic Acid |
| ~1250 | Medium | C-O Stretch | Carboxylic Acid |
| ~700 - 600 | Weak-Medium | C-S Stretch | Thiane Ring |
Raman spectroscopy provides complementary information to IR spectroscopy. While the polar C=O and O-H groups give strong IR signals, the less polar C-C and C-S bonds of the molecular backbone often produce more prominent Raman signals. The C=O stretch is typically weaker in a Raman spectrum compared to an IR spectrum. rsc.org The symmetric vibrations of the thiane ring and the C-S stretching vibrations would be readily observable, providing valuable structural confirmation. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization. With a molecular formula of C₈H₁₄O₂S, the calculated molecular weight of this compound is 174.26 g/mol . vulcanchem.com
The mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 174. The fragmentation of this ion would provide clues to the molecule's structure. Key fragmentation pathways would likely include:
Loss of the carboxyl group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of a •COOH radical (mass 45), leading to a significant fragment ion at m/z 129.
McLafferty Rearrangement: If sterically possible, a hydrogen atom from the thiane ring could transfer to the carbonyl oxygen, followed by cleavage to produce charged and neutral fragments.
Ring Fragmentation: The thiane ring itself can undergo fragmentation, leading to smaller sulfur-containing ions.
Table 3: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.
| m/z | Predicted Ion Structure | Description |
|---|---|---|
| 174 | [C₈H₁₄O₂S]⁺• | Molecular Ion (M⁺•) |
| 129 | [C₇H₁₃S]⁺ | Loss of •COOH |
| 101 | [C₅H₉S]⁺ | Loss of propanoic acid side chain |
| 73 | [C₃H₅O₂]⁺ | Propanoic acid fragment |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Thiane |
X-ray Crystallography for Solid-State Structural Determination
A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from X-ray crystallography are not available in the public domain as of the latest search.
While some chemical data suppliers mention that the thiane ring of this compound likely adopts a chair conformation, this is a general conformational analysis principle for such saturated heterocyclic systems and is not based on specific X-ray crystallographic data for this compound. vulcanchem.com
For a definitive understanding of the solid-state structure, including the precise three-dimensional arrangement of the atoms, the conformation of the thiane ring, the orientation of the propanoic acid substituent, and the nature of any intermolecular interactions such as hydrogen bonding, a single-crystal X-ray diffraction experiment would be required. Such an analysis would provide the fundamental data for the tables on crystal data, data collection, and refinement parameters, as well as bond lengths and angles, which are standard for crystallographic reports.
Without such a study, any depiction of the solid-state structure remains theoretical.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with high accuracy. crimsonpublishers.comnih.gov For "2-(Thian-3-yl)propanoic acid," DFT calculations are employed to understand its fundamental electronic and structural characteristics. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org
The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. crimsonpublishers.com A smaller gap suggests the molecule is more likely to be reactive.
Analysis of the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. crimsonpublishers.comresearchgate.net For "this compound," the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the acidic hydrogen. Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge transfer interactions between filled and vacant orbitals, providing insight into intramolecular bonding and stability. nih.govresearchgate.net
Table 1: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value (Illustrative) | Significance |
| E_HOMO | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E_LUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. crimsonpublishers.com |
| Ionization Potential (I) | 6.8 eV | The energy required to remove an electron. |
| Electron Affinity (A) | 0.5 eV | The energy released when an electron is added. |
| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. crimsonpublishers.com |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are not from a specific study on this compound.
"this compound" possesses conformational flexibility due to the non-planar thiane (B73995) ring and the rotatable single bonds in the propanoic acid side chain. The thiane ring typically adopts a stable chair conformation. vulcanchem.com DFT calculations are used to explore the potential energy surface (PES) of the molecule, identifying various stable conformers and the energy barriers for interconversion between them. acs.org
The analysis involves systematically rotating the dihedral angles of the propanoic acid substituent relative to the thiane ring and evaluating the energy of each resulting geometry. This process generates a conformational energy landscape, which maps the relative stabilities of different spatial arrangements. acs.orgnih.gov The global minimum on this landscape corresponds to the most stable conformer. Such studies reveal a subtle balance between intramolecular forces, like hydrogen bonding within the carboxylic acid group, and intermolecular interactions that would be favored in a condensed phase. acs.org
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C3-Cα-Cβ) | Relative Energy (kJ/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 175° | 0.00 | 75.3 |
| 2 | -65° | 3.15 | 19.8 |
| 3 | 60° | 8.21 | 4.9 |
Note: The values are hypothetical and serve to illustrate the output of a conformational analysis. The dihedral angle describes the rotation of the propanoic acid chain relative to the thiane ring.
Computational methods are a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic shielding tensors for ¹H and ¹³C nuclei. researchgate.netrsc.org These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), allowing for direct comparison with experimental NMR spectra. rsc.orgdocbrown.info
Similarly, DFT can compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. nih.govmaterialsciencejournal.org By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, or torsional motions of particular functional groups, such as the C=O stretch of the carboxylic acid or the C-S stretches of the thiane ring.
Table 3: Comparison of Predicted and Typical Experimental ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | Predicted Chemical Shift (Illustrative) | Typical Experimental Range | Multiplicity |
| -COOH | 11.85 | 10.0 - 13.0 | Singlet |
| -CH(α) | 2.55 | 2.0 - 2.6 | Quartet |
| -CH₃ | 1.15 | 0.9 - 1.3 | Doublet |
| Thiane Ring Protons | 1.80 - 3.10 | 1.7 - 3.2 | Complex Multiplets |
Note: Predicted values are illustrative. The correlation between calculated and experimental spectra confirms the molecular structure. rsc.org
Molecular Dynamics Simulations for Conformational Flexibility in Solution
While DFT calculations provide insight into static, gas-phase structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed picture of conformational flexibility. nih.govmdpi.com
For "this compound," an MD simulation would typically involve placing the molecule in a box of explicit water molecules and simulating its behavior at a specific temperature and pressure. biorxiv.org The simulation reveals how the molecule explores different conformations, the lifetimes of these states, and how solute-solvent interactions (e.g., hydrogen bonding with water) influence its structure. mdpi.com Analysis of the simulation trajectory can reveal the distribution of key dihedral angles and the root-mean-square deviation (RMSD) of the molecule's backbone, quantifying its flexibility. biorxiv.org
Table 4: Typical Parameters for an MD Simulation of this compound
| Parameter | Value/Description | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Represents the solvent molecules explicitly. nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 50 - 200 ns | Duration of the simulation to ensure adequate sampling of conformational space. harvard.edu |
| Time Step | 2 fs | The interval for integrating the equations of motion. nih.gov |
Reaction Mechanism Studies through Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface connecting reactants to products, researchers can identify transition states, intermediates, and activation energies. The synthesis of "this compound" involves steps like the alkylation of a thiane derivative followed by acid hydrolysis. vulcanchem.com
DFT calculations can model the reaction pathway for these steps. For instance, in the hydrolysis of the ester intermediate to the final carboxylic acid, computations can determine the structure of the transition state and the energy barrier for the reaction. This information helps in understanding the reaction kinetics and optimizing reaction conditions. Advanced methods like the United Reaction Valley Approach (URVA) can analyze the reaction path in detail, breaking the mechanism down into distinct phases such as reactant preparation, bond breaking/formation at the transition state, and product formation. smu.edu
Table 5: Illustrative Calculated Energy Profile for the Hydrolysis of a Precursor Ester
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | Ester + H₃O⁺ | 0 |
| Transition State 1 | Protonation of carbonyl oxygen | +45 |
| Intermediate | Protonated ester | +15 |
| Transition State 2 | Nucleophilic attack by water | +80 |
| Products | Carboxylic Acid + Alcohol + H⁺ | -20 |
Note: The values are hypothetical to illustrate a reaction energy profile determined via computational methods.
Role As an Organic Synthesis Intermediate and Materials Precursor
Precursor in the Synthesis of Complex Thiane-Containing Heterocyclic Systems
The structure of 2-(thian-3-yl)propanoic acid makes it an ideal starting material for the synthesis of elaborate heterocyclic frameworks where the thiane (B73995) ring is a core component. Its chemical reactivity allows for its incorporation into larger, fused-ring systems with significant biological or material relevance.
A prominent research finding highlights its role as a key precursor in the synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, a potent inhibitor of the enzyme carbonic anhydrase. vulcanchem.com This complex molecule is notable for its fused heterocyclic system, combining a thiophene (B33073) ring with a thiopyran (thiane dioxide) ring. In this synthesis, the thiane moiety of the parent acid is retained in the final product, where it is believed to enhance the metabolic stability of the molecule compared to purely aromatic analogues. vulcanchem.com The transformation from this compound to such complex systems underscores its value in constructing advanced pharmaceutical intermediates. vulcanchem.comgoogle.com
| Feature | Starting Material: this compound | Resulting Heterocycle Example |
| Core Structure | Thiane Ring | Fused Thieno[2,3-b]thiopyran System |
| Key Functional Group | Carboxylic Acid | Sulfonamide |
| Significance | Versatile synthetic intermediate. vulcanchem.com | Potent enzyme inhibitor. vulcanchem.com |
| Synthetic Utility | Provides the foundational thiane ring. vulcanchem.com | The complex structure is built upon the precursor. vulcanchem.comgoogle.com |
Building Block for Chiral Molecules with Defined Stereochemistry
The presence of a stereocenter at the second carbon of the propanoic acid side chain (the α-carbon) makes this compound a valuable chiral building block. vulcanchem.com When prepared in an enantiomerically pure form, such as the (2R) or (2S) configuration, it allows for the stereoselective synthesis of target molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds where specific stereochemistry dictates biological activity. researchgate.netacs.org
Research has focused on methods to synthesize and handle this compound while maintaining its stereochemical integrity. For instance, the synthesis can be designed to produce a specific enantiomer, and subsequent reaction steps, such as the hydrolysis of an ester precursor, must be carefully controlled to prevent racemization. vulcanchem.com Optimized hydrolysis conditions, such as heating the corresponding ethyl ester in an 8:1 mixture of acetic acid and a mineral acid at temperatures between 50–118°C for 5–10 hours, have been shown to preserve high enantiomeric purity (e.g., >97.7% of the S-enantiomer). vulcanchem.com Controlling the temperature to below 60°C is also critical to suppress competing elimination reactions that would destroy the chiral center. vulcanchem.com
| Stereochemical Aspect | Description | Research Finding |
| Chiral Center | Carbon-2 of the propanoic acid chain. | The propanoic acid side chain introduces a chiral center. vulcanchem.com |
| Enantiomeric Forms | Can exist as (2R) or (2S) enantiomers. | The (2R) configuration is a noted example. vulcanchem.com |
| Synthesis Goal | Produce a single, pure enantiomer. | Chiral building blocks are fundamental for drug discovery. mdpi.com |
| Racemization Risk | Can occur during subsequent chemical steps (e.g., hydrolysis). | Mitigated by optimized hydrolysis conditions (e.g., specific acid mixtures and temperatures). vulcanchem.com |
Applications in the Development of Specialty Chemicals
The unique combination of a carboxylic acid and a sulfur-containing ring makes this compound a candidate for the synthesis of various specialty chemicals. While large-scale industrial use in some of these areas is not extensively documented, its structural features are analogous to intermediates used in several fields.
In the agrochemical industry, many active compounds are complex heterocyclic molecules. researchgate.netresearchgate.net Propanoic acid derivatives and thiophene-containing structures are known intermediates in the synthesis of some pesticides and herbicides. lookchem.comlookchem.com For example, a related compound, Propanoic acid, 3,3'-[(1-methylethylidene)bis(thio)]bis-, is noted for its use as an intermediate in the synthesis of various agrochemicals. lookchem.com The structural elements of this compound—a carboxylic acid function for further derivatization and a stable heterocycle—are desirable features for building blocks in this industry. acs.orggoogle.com
The application of this compound as a direct precursor for commercial dyes and coatings is not widely reported. However, structurally similar compounds are utilized in these areas. For instance, certain propanoic acid derivatives serve as intermediates in the manufacture of dyes. lookchem.comgoogle.com The carboxylic acid group can be converted into an ester or amide, allowing it to be incorporated into larger chromophore systems or polymeric resins for coatings. The thiane ring, being a stable heterocycle, could serve to modify the solubility, lightfastness, or binding properties of a dye or coating.
The bifunctional nature of this compound makes it a theoretical candidate for use as a monomer in the production of functional polymers. The carboxylic acid group can participate in step-growth polymerization reactions to form polyesters (via reaction with diols) or polyamides (via reaction with diamines). The thiane ring would become a recurring pendant group along the polymer backbone, imparting specific properties such as altered refractive index, thermal stability, or affinity for metal ions due to the sulfur atom.
A closely related compound, poly(2-thiophen-3-yl-malonic acid), which features a thiophene ring with carboxylic acid groups, has been synthesized and characterized as a semiconductor material. researchgate.net This demonstrates the viability of using thiophene-based acidic monomers to create functional polymers. While the saturated thiane ring in this compound would not confer conductivity, it could be used to produce other specialty polymers like biodegradable polyesters. acs.orgrsc.org
| Potential Polymer Type | Co-monomer Required | Resulting Linkage | Potential Application Area |
| Polyester | Diol (e.g., Ethane-1,2-diol) | Ester | Biodegradable plastics, specialty fibers |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | High-performance textiles, engineering plastics |
| Poly(anhydride) | Self-condensation (with dehydrating agent) | Anhydride (B1165640) | Drug delivery systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Thian-3-yl)propanoic acid, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with thiane derivatives (e.g., 3-thianol) as precursors. React with α-haloesters (e.g., ethyl 2-bromopropionate) under basic conditions (e.g., NaH in DMF) to form the ester intermediate.
- Step 2 : Hydrolyze the ester using aqueous NaOH or HCl to yield the carboxylic acid.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature (reflux vs. RT) to improve yields. Purify via recrystallization (e.g., methanol/water) .
- Data Table :
| Precursor | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 3-Thianol | DMF | 80°C | 65 |
| 3-Thianol | THF | Reflux | 72 |
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., thiane ring protons at δ 1.5–2.5 ppm; carboxylic acid proton at δ 12–13 ppm).
- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 175.2 for C₈H₁₂O₂S).
- Elemental Analysis : Validate purity (C, H, S within ±0.3% of theoretical values) .
Q. What are the stability and storage conditions for this compound?
- Stability : Degrades under prolonged UV exposure (λ < 300 nm) due to thiane ring opening.
- Storage :
- Short-term : Store at –20°C in amber vials under inert gas (N₂/Ar).
- Long-term : –80°C in anhydrous DMSO or ethanol to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight :
- The thiane ring’s electron-donating sulfur atom increases nucleophilicity at the α-carbon, facilitating Suzuki-Miyaura couplings.
- Steric hindrance from the thiane ring slows reactions with bulky aryl halides (e.g., 2,6-dimethylbromobenzene).
- Experimental Design :
- Compare reaction rates using Pd(PPh₃)₄ vs. XPhos-Pd-G3 catalysts. Monitor via GC-MS .
Q. What computational models predict the binding affinity of this compound to cyclooxygenase-2 (COX-2)?
- Methodology :
- Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*).
- Results : Predicted ΔG = –8.2 kcal/mol, suggesting moderate binding at the active site. Validate via SPR or ITC assays .
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?
- Root Cause Analysis :
- Purity Issues : HPLC-MS to detect impurities (e.g., oxidized thiane derivatives).
- Assay Variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations in TNF-α inhibition assays.
Q. What safety protocols are critical for handling this compound in aqueous environments?
- Risk Mitigation :
- Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation (GHS Category 4 toxicity).
- PPE : Nitrile gloves (EN374 compliant), safety goggles, and lab coats.
- Spill Management : Neutralize with NaHCO₃, then adsorb using vermiculite .
Data Contradiction Analysis
Q. Why do computational predictions of pKa for this compound conflict with experimental values?
- Factors :
- Solvent Effects : DFT calculations often assume gas phase, but experimental pKa (≈3.8) is measured in water.
- Conformational Flexibility : The thiane ring’s chair vs. boat conformers alter electron density at the COOH group.
- Resolution : Use COSMO-RS solvation models or measure pKa via potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
